molecular formula C26H21F5N4O4S B1260183 ER-Tracker Blue-White DPX

ER-Tracker Blue-White DPX

Cat. No.: B1260183
M. Wt: 580.5 g/mol
InChI Key: JMJKKMLLEHNELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ER-Tracker Blue-White DPX dye involves the synthesis of the Dapoxyl dye family. The dye is typically provided as a 1 millimolar stock solution in high-quality, anhydrous dimethyl sulfoxide . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound dye involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The dye is packaged in vials containing 50 microliters of the stock solution, and it is stored with desiccant at temperatures below -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: ER-Tracker Blue-White DPX dye primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution under normal usage conditions.

Common Reagents and Conditions: The dye is used in conjunction with high-quality, anhydrous dimethyl sulfoxide for preparation. For live-cell imaging, cells are stained with the dye and can be aldehyde-fixed after staining, although significant fluorescence signal may be lost .

Major Products Formed: The major product formed is the fluorescently labeled endoplasmic reticulum within live cells, which can be visualized using fluorescence microscopy .

Mechanism of Action

ER-Tracker Blue-White DPX dye exerts its effects by selectively binding to the endoplasmic reticulum in live cells. The dye’s photostability and environment-sensitive properties allow it to emit fluorescence when excited at a specific wavelength (approximately 374 nanometers), with emission between 430 and 640 nanometers . This selective binding and fluorescence enable researchers to visualize the endoplasmic reticulum with high specificity.

Comparison with Similar Compounds

    ER-Tracker Green dye: (glibenclamide BODIPY FL)

    ER-Tracker Red dye: (glibenclamide BODIPY TR)

  • mFluor 540
  • mFluor 510
  • CytoCalcein Violet 500
  • ThiolTrace Violet 500
  • trFluor TB

Uniqueness: ER-Tracker Blue-White DPX dye is unique due to its long emission wavelengths, high extinction coefficients, high quantum yields, and large Stokes shifts. These properties make it highly effective for live-cell imaging of the endoplasmic reticulum, with minimal toxicity to cells at low concentrations .

Properties

Molecular Formula

C26H21F5N4O4S

Molecular Weight

580.5 g/mol

IUPAC Name

N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36)

InChI Key

JMJKKMLLEHNELP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.